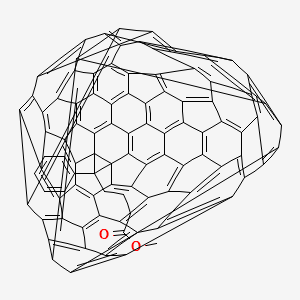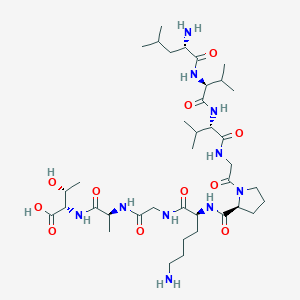![molecular formula C19H42O3Si2 B12604957 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose CAS No. 649755-79-3](/img/structure/B12604957.png)
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is a synthetic organic compound that features silyl protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound is particularly useful in carbohydrate chemistry and nucleoside analog synthesis due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose typically involves the protection of hydroxyl groups using silyl chlorides. For instance, tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl) are commonly used reagents. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose undergoes various chemical reactions, including:
Oxidation: The silyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as LiAlH4 or NaBH4 are common.
Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis.
Biology: Employed in the synthesis of nucleoside analogs for studying DNA and RNA.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The compound exerts its effects primarily through the stability and reactivity of its silyl protecting groups. These groups protect hydroxyl functionalities during chemical reactions, allowing for selective transformations. The mechanism involves the formation of a pentavalent silicon center, which is stabilized by the formation of strong Si-F bonds during deprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl ethers (TBDMS ethers)
- Triethylsilyl ethers (TES ethers)
- Trimethylsilyl ethers (TMS ethers)
Uniqueness
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is unique due to its combination of tert-butyl(dimethyl)silyl and triethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
649755-79-3 |
|---|---|
Molekularformel |
C19H42O3Si2 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
(2R,3S,4S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4-dimethyl-5-triethylsilyloxypentanal |
InChI |
InChI=1S/C19H42O3Si2/c1-11-24(12-2,13-3)21-15-17(5)18(16(4)14-20)22-23(9,10)19(6,7)8/h14,16-18H,11-13,15H2,1-10H3/t16-,17-,18+/m0/s1 |
InChI-Schlüssel |
AERSEROMGBJXKP-OKZBNKHCSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC[Si](CC)(CC)OCC(C)C(C(C)C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
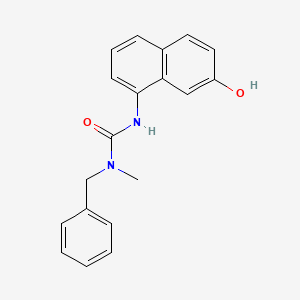
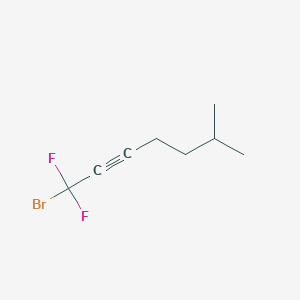
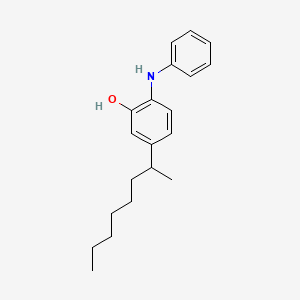
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
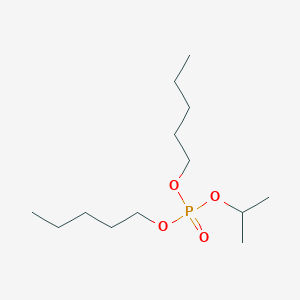
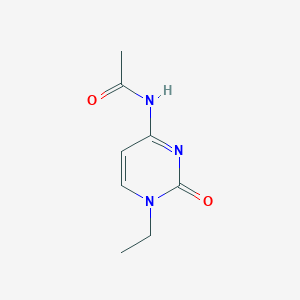
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
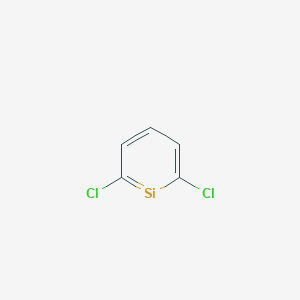
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
